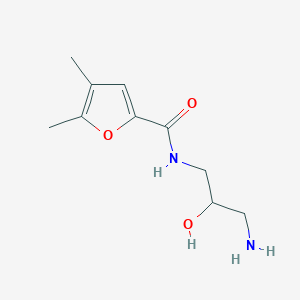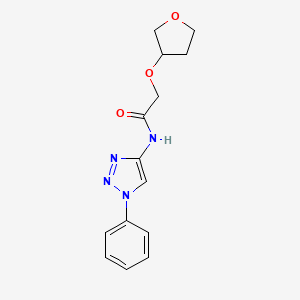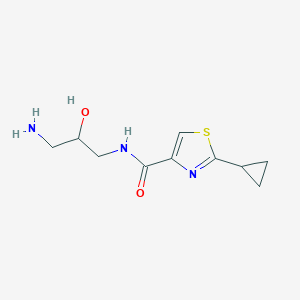
N-(3-amino-2-hydroxypropyl)-4,5-dimethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2-hydroxypropyl)-4,5-dimethylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as ADPC, and it has been extensively studied for its biochemical and physiological effects. ADPC is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of ADPC is not fully understood, but it is believed to act as a nucleophile in various reactions. ADPC has been shown to be an effective chiral auxiliary in various asymmetric reactions, and it is believed to act by forming a complex with the substrate, which enhances the stereochemical outcome of the reaction.
Biochemical and Physiological Effects:
ADPC has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases. ADPC has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADPC has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods, and it has been shown to have a high yield and purity. ADPC is also stable under various reaction conditions, which makes it a suitable reagent for various reactions. However, one limitation of ADPC is that it is relatively expensive compared to other reagents, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of ADPC. One potential direction is the synthesis of new derivatives of ADPC with improved properties. Another direction is the study of the mechanism of action of ADPC, which will provide insight into its potential applications in various fields. Additionally, the study of the biological activity of ADPC and its derivatives may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
ADPC can be synthesized using various methods, including the reaction of 4,5-dimethylfuran-2-carboxylic acid with 3-aminopropanol in the presence of a coupling agent. This method results in the formation of ADPC with a high yield and purity. Other methods of synthesis include the reaction of 4,5-dimethylfuran-2-carboxylic acid with hydroxylamine hydrochloride followed by the reaction with 3-aminopropanol. These methods have also been shown to result in the formation of ADPC with high yield and purity.
Applications De Recherche Scientifique
ADPC has been extensively studied for its potential applications in scientific research. One of the most significant applications of ADPC is its use as a chiral building block for the synthesis of various compounds. It has also been used as a ligand for the preparation of metal complexes, which have been shown to exhibit interesting catalytic properties. ADPC has also been used as a reagent for the preparation of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-4,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-3-9(15-7(6)2)10(14)12-5-8(13)4-11/h3,8,13H,4-5,11H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIMELTYVRPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NCC(CN)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7359782.png)
![4-[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]morpholine-3-carboxylic acid](/img/structure/B7359796.png)
![Methyl 2-[(3-aminocyclobutanecarbonyl)amino]-2-methylpropanoate;hydrochloride](/img/structure/B7359799.png)

![3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7359812.png)
![1-(1-adamantyl)-2-[(2R)-2-hydroxy-2-phenylethyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B7359819.png)
![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![3-Chloro-5-[[[5-(difluoromethyl)-1,2-oxazol-3-yl]methylamino]methyl]phenol](/img/structure/B7359829.png)
![tert-butyl N-[2-[5-(2-fluoro-3-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359830.png)
![3-(1-methoxycyclopentyl)-5-(1H-pyrazolo[4,3-b]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B7359831.png)

![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)

![3-[(3-chlorophenyl)methoxy]-N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]benzamide](/img/structure/B7359882.png)